4'-アジドシチジン

概要

説明

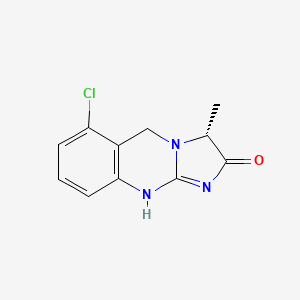

4’-Azidocytidine, also known as Azvudine or FNC, is a novel cytidine analogue that has both antiviral and anticancer activities . It was originally developed for HIV treatment and has shown promise in treating other diseases . It is a new experimental drug that has been shown to be active against viruses and retrotransposons with RNA-dependent polymerase enzymes, as well as against cancer cell lines and xenografts in animal models .

Synthesis Analysis

The synthesis of 4’-Azidocytidine involves the creation of several derivatives by varying the substituents at the ribose 2’ and 3’-positions . The most potent compound in this series is 4’-azidoarabinocytidine .

Chemical Reactions Analysis

4’-Azidocytidine is a nucleoside analogue, which means it can mimic natural nucleosides and undergo reactions accordingly . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction .

科学的研究の応用

HIVに対する抗ウイルス療法

4'-アジドシチジン: は、もともとHIV治療の臨床候補として開発されました。 これは、ヌクレオシド逆転写酵素を阻害し、HIV-1患者のCD4+T細胞におけるシチジンデアミナーゼAPOBEC3Gの発現を回復させることで機能します 。 このデュアルターゲティングアプローチは、ウイルスの複製を防ぐだけでなく、ウイルスによって影響を受ける免疫機能の回復にも役立ちます。

COVID-19治療

COVID-19パンデミックの間、4'-アジドシチジンは再利用され、中国で臨床試験に入り、この新しいコロナウイルスに対する有効性と安全性を評価しました(ChiCTR2000029853)。 これは、治療法として有望であり、4'-アジドシチジンのようなヌクレオシド系抗ウイルス薬がSARS-CoV-2に対して効果的である可能性を示唆しています 。

がん治療法: 非ホジキンリンパ腫

4'-アジドシチジン: は、非ホジキンリンパ腫(NHL)の治療薬として潜在的な可能性を示しています。 ダルトンリンパ腫をT細胞リンパ腫モデルとして使用すると、細胞の増殖と増殖を用量依存的かつ時間依存的に阻害することが示されました。 そのメカニズムには、活性酸素種(ROS)の生成、細胞周期停止、ミトコンドリア媒介アポトーシスによるアポトーシス誘導が含まれます 。

がん細胞における作用機序

この化合物は、顕著なDNA断片化と核凝縮を誘導し、活性化されたアポトーシス経路を示しています。 これは、ミトコンドリア膜電位を破壊し、ミトコンドリアの機能不全を引き起こし、アポトーシスを促進します。 Baxの上方制御とBcl-2およびBcl-xlの下方制御を伴うアポトーシス遺伝子の調節不全は、ミトコンドリア媒介アポトーシス経路を意味します 。

細胞周期調節

4'-アジドシチジン: は、がん細胞でG2/M期細胞周期停止を引き起こすことが判明しています。 これは、細胞周期阻害剤p21の調節を介して行われます。 細胞周期を停止させることで、癌細胞の増殖を防ぎ、強力な抗癌剤として機能します 。

抗ウイルス薬の再利用

4'-アジドシチジンは、天然ヌクレオシドを模倣し、活性なヌクレオシド三リン酸に変換できるため、他のウイルス感染症に対する抗ウイルス薬として再利用する候補となります。 これは、ウイルスRNAに組み込まれ、RNA鎖合成を終了させることで、ウイルスの複製を停止させるという基本的なメカニズムによるものです 。

免疫調節効果

4'-アジドシチジンは、抗ウイルス性と抗癌性の特性に加えて、免疫調節効果も持つ可能性があります。 APOBEC3Gの発現を回復させることで、ウイルス感染症とがん治療の両方にとって重要な免疫応答を調節できる可能性があります 。

作用機序

Target of Action

4’-Azidocytidine, also known as Azvudine or FNC, is a novel cytidine analogue . It primarily targets the RNA-dependent RNA polymerase enzymes of various viruses, including HIV, HBV, HCV, and SARS-CoV-2 . These enzymes are crucial for the replication of these viruses. Additionally, it has been found to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP .

Mode of Action

4’-Azidocytidine acts as a nucleoside reverse transcriptase inhibitor . It mimics natural nucleosides and gets incorporated into the viral RNA during its synthesis. This results in the termination of the RNA chain synthesis and, consequently, the replication of the virus . In one instance, it was also able to increase the activity of P-gp .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It inhibits the RNA-dependent polymerase enzymes of viruses, thereby suppressing their life cycle . It may also inhibit such enzymes (reverse transcriptase) in human retrotransposons, including human endogenous retroviruses (HERVs) . The activation of retrotransposons can be a major factor of ongoing cancer genome instability and consequently higher aggressiveness of tumors .

Result of Action

The molecular and cellular effects of 4’-Azidocytidine’s action are quite significant. It has been found to inhibit the growth and proliferation of cells in a dose- and time-dependent manner . It induces apoptosis in cells, with notable DNA fragmentation and nuclear condensation pointing to activated apoptotic pathways . Furthermore, it has been reported to be involved in cell cycle arrest .

Action Environment

The action, efficacy, and stability of 4’-Azidocytidine can be influenced by various environmental factors. For instance, the presence of certain proteins in the cellular environment can affect its action . .

Safety and Hazards

将来の方向性

4’-Azidocytidine has entered clinical trials in China for evaluating its efficacy and safety, showing promise for treating novel coronavirus . It suggests that nucleoside-based antivirus agents could be repurposed for COVID-19 treatment . Further studies are needed for better understanding the molecular mechanisms of its anticancer activities to support its medical use in oncology .

特性

IUPAC Name |

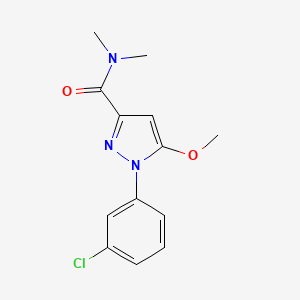

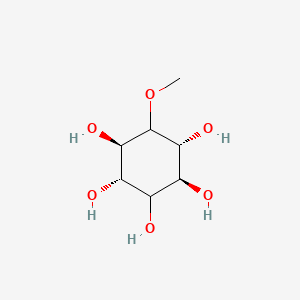

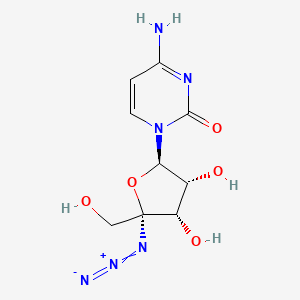

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGMSQBFONGNG-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332457 | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478182-28-4 | |

| Record name | 4′-Azidocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478182-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-1479 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1479 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。